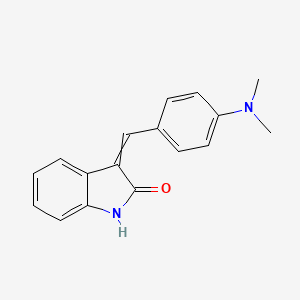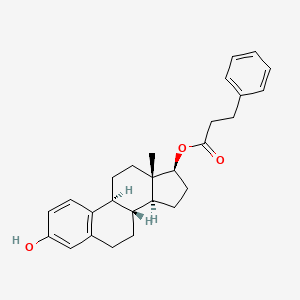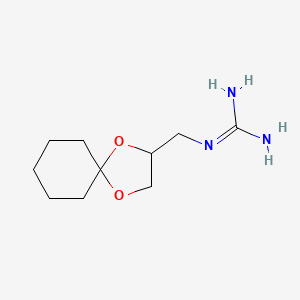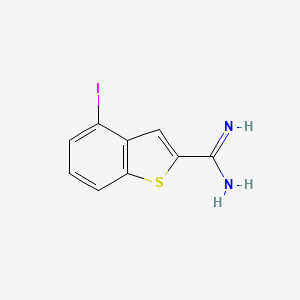
Dicyclohexylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylmethane, with the molecular formula C13H24, is an organic compound that belongs to the class of hydrocarbons known as alkanes. It is characterized by its structure, which consists of two cyclohexyl groups connected by a methylene bridge (–CH2–). This compound is typically a colorless liquid with a mild odor and is used in various applications, including as a solvent and in the synthesis of other chemical compounds. This compound is also noted for its relatively high boiling point of approximately 220 °C, which makes it suitable for high-temperature applications. Its molecular weight is about 180.33 g/mol. The compound is often utilized in the production of polymers and resins, and it can also serve as a precursor for the synthesis of isocyanates and other derivatives. Safety data indicates that while it is generally considered to have low toxicity, appropriate handling and safety measures should be observed to avoid potential health hazards. This compound is a versatile compound with significant industrial relevance.
Preparation Methods
Hydrogenation and Dehydrogenation
Dicyclohexylmethane (DCHM) plays a significant role in liquid organic hydrogen carrier (LOHC) systems[“][“]. The reversible nature of hydrogenation and dehydrogenation reactions is crucial for its function as an LOHC. These reactions involve the addition or removal of hydrogen atoms from the cyclohexyl rings.
Isocyanate Formation
DCHM can be converted to this compound diisocyanate (HMDI)[“]. This reaction typically involves the use of carbon dioxide and specific catalysts. The general reaction formula is:
4,4'-diaminothis compound + CO2 → 4,4'-dicyclohexylmethane diisocyanate (HMDI)
Surface Reactions on Catalysts
Studies on Pt(111) surfaces in ultrahigh vacuum conditions have revealed important insights into the surface reactions of DCHM[“][“]. These reactions are crucial for understanding the catalytic behavior of DCHM in various applications.
Thermal Decomposition
The thermal behavior and kinetic analysis of DCHM have been studied4. Kinetic parameters were calculated using the Friedman method, and detailed reaction mechanism functions were derived using multivariate nonlinear optimization methods.
Catalytic Reactions
The use of polyoxometallate catalysts has been explored for the synthesis of 4,4'-dicyclohexylmethane diisocyanate[“]. This method offers advantages such as mild reaction conditions, high specific selectivity, and environmental friendliness.
Reaction Analysis Techniques
Bond-Electron Matrix Approach
The Rxn-INSIGHT algorithm uses a bond-electron (BE) matrix approach to analyze chemical reactions[“]. This method represents reactants and products using an N×N nonnegative, symmetric BE matrix, where N is the number of heavy atoms in the system.
Reaction Classification
Reactions can be classified into categories such as acylation, aromatic heterocycle formation, C–C coupling, heteroatom alkylation and arylation, functional group addition, functional group interconversion, protection, deprotection, oxidation, and reduction[“].
Analytical Methods
Various analytical techniques are employed to study DCHM reactions, including:
Spectroscopic methods (NMR, IR, Raman)
Chromatographic techniques (GC-MS)
Surface science techniques for catalyst studies[“][“]
Environmental and Industrial Considerations
The development of non-phosgene methods for DCHM-based reactions, such as the synthesis of HMDI, offers environmental benefits and improved industrial efficiency. These methods often utilize carbon dioxide as a reactant, contributing to the reduction of greenhouse gas emissions.
Scientific research applications
Applications in Industry and Materials Science
This compound-4,4'-diisocyanate (HMDI), a derivative of this compound, has significant applications in various industries:
It serves as a building block for chemical products, reactive intermediates, and polymers[“].
HMDI is crucial in the production of polyurethane-based materials such as coatings, adhesives, and elastomers[“].
It's widely used in automotive, construction, and electronics industries for its ability to improve flexibility and durability of components.
Liquid Organic Hydrogen Carrier (LOHC) Systems
This compound plays a role in LOHC systems:
It's part of the diphenylmethane/dicyclohexylmethane LOHC system, which is important for hydrogen storage and transport[“].
Researchers have conducted studies on the thermophysical properties of this system to assess its potential in hydrogen carrier applications.
Surface Science Studies
The surface reactions of this compound have been investigated:
Studies on Pt(111) surfaces in ultrahigh vacuum conditions have provided insights into the catalytic behavior of this compound[“].
These investigations are crucial for understanding the compound's role in various catalytic processes.
Polymer Science
HMDI, derived from this compound, is significant in polymer science:
It's used in the synthesis of polyurethane ureas and segmented polymers[“].
The compound contributes to improving the mechanical properties of materials.
Analytical Techniques
Various analytical methods are employed in this compound research:
Gas chromatography (GC) is used for purity analysis[“].
Spectroscopic methods like NMR are utilized to confirm the structure.
Environmental and Sustainability Aspects
The use of this compound and its derivatives has implications for environmental sustainability:
HMDI is part of the efforts to create durable and long-lasting products, potentially reducing waste[“].
Its role in LOHC systems contributes to research on sustainable energy storage solutions[“].
This overview highlights the diverse scientific research applications of this compound, particularly in materials science, hydrogen storage technology, and industrial chemistry.
Mechanism of Action
Dehydrogenation Mechanism
Dicyclohexylmethane plays a crucial role in liquid organic hydrogen carrier (LOHC) systems. The primary mechanism involves the dehydrogenation process, where hydrogen is released from the compound. Key aspects of this mechanism include:
The bridge carbon in this compound significantly influences the dehydrogenation process[“].
Heteroatoms present in the molecule affect the reaction mechanism.
The dehydrogenation occurs on catalyst surfaces, with Pd and Pt being commonly studied catalysts.
Catalytic Surface Reactions
The mechanism of action on catalyst surfaces, particularly Pt(111), has been extensively studied:
Surface reactions involve adsorption and desorption processes on the catalyst[“].
The catalytic behavior differs between Pd and Pt catalysts, affecting reaction pathways and efficiencies[“].
Molecular alignment on the metal surfaces plays a role in determining the most stable adsorption sites.
LOHC System Mechanics
In LOHC systems, this compound functions as a hydrogen carrier:
The process involves reversible hydrogen storage and release[“].
Thermodynamic properties of the system, including the fully hydrogenated (this compound) and dehydrogenated (diphenylmethane) forms, are crucial for understanding the mechanism[“].
Molecular-Level Interactions
The mechanism of action involves specific molecular-level interactions:
Bonding and electron transfer processes are key to understanding the reactivity[“].
The molecular structure of this compound influences its behavior in catalytic reactions.
Theoretical calculations and experimental validations have been used to elucidate these interactions.
Comparison with Similar Compounds
Comparison with Diphenylmethane
Dicyclohexylmethane differs from diphenylmethane in its molecular structure:
This compound has cyclohexyl rings, while diphenylmethane has phenyl rings[“].
This structural difference affects their hydrogen storage capacity and thermophysical properties[“].
This compound vs. Other Diisocyanates
This compound 4,4'-diisocyanate (HMDI) is often compared to other diisocyanates:
Toluene Diisocyanate (TDI):
HMDI has a higher molecular weight (262.3) compared to TDI (174.2)[“].
HMDI has a higher boiling point (179°C at 10 mm Hg) than TDI (121°C at 10 mm Hg).
Methylene Diphenyl Diisocyanate (MDI):
HMDI is a hydrogenated or reduced form of MDI[“].
HMDI has a slightly higher molecular weight (262.4) compared to MDI (250.3).
Hexamethylene Diisocyanate (HDI):
HMDI has a higher molecular weight (262.3) than HDI (168.2)[“].
HMDI has a higher melting point (19-23°C) compared to HDI (-67°C).
Isophorone Diisocyanate (IPDI):
HMDI has a higher molecular weight (262.3) than IPDI (222.3).
HMDI has a higher melting point (19-23°C) compared to IPDI (-60°C).
Structural and Property Differences
HMDI is an aliphatic diisocyanate, which affects its reactivity and UV resistance properties compared to aromatic diisocyanates like TDI and MDI[“].
The cyclohexyl rings in HMDI contribute to different hydrogen bonding patterns compared to phenyl-based counterparts, affecting polymer properties[“].
Common Problem
What is dicyclohexylmethane 4,4'-diisocyanate?
This compound 4,4'-diisocyanate, also known as HMDI, is an aliphatic diisocyanate used primarily in the production of polyurethane-based materials such as coatings, adhesives, and elastomers.
What are the synonyms for this compound 4,4'-diisocyanate?
Some synonyms include DMDI, bis(4-isocyanatocyclohexyl)methane, hydrogenated MDI, reduced MDI, and saturated MDI.
What is the molecular formula and weight of this compound 4,4'-diisocyanate?
The molecular formula is C₁₅H₂₂N₂O₂, and the molecular weight is 262.35.
What are the physical properties of this compound 4,4'-diisocyanate?
It is a clear, colorless to light-yellow liquid with a specific gravity of 1.07 at 77°F and a boiling point of 168°C at 1.5 mmHg.
How should this compound 4,4'-diisocyanate be stored?
It should be stored refrigerated (0-10°C) and under inert gas. It is sensitive to moisture and heat.
What are the main applications of this compound 4,4'-diisocyanate?
It is primarily used in the production of polyurethane-based materials such as coatings, adhesives, and elastomers, particularly in applications requiring UV resistance and color stability.
How does this compound 4,4'-diisocyanate compare to other diisocyanates?
HMDI is an aliphatic diisocyanate, which affects its reactivity and UV resistance properties compared to aromatic diisocyanates. It has a higher molecular weight and different physical properties compared to other diisocyanates like TDI, MDI, and HDI.
Properties
CAS No. |
3178-23-2 |
|---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
cyclohexylmethylcyclohexane |
InChI |
InChI=1S/C13H24/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h12-13H,1-11H2 |
InChI Key |
XXKOQQBKBHUATC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CC2CCCCC2 |
Canonical SMILES |
C1CCC(CC1)CC2CCCCC2 |
Key on ui other cas no. |
3178-23-2 |
Synonyms |
dicyclohexylmethane Ureol 6414 A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluorobenzo[c]phenanthrene](/img/structure/B1201720.png)












![[5-Methyl-3-(morpholin-4-ylmethyl)-2,3-dihydro[1,4]oxazino[2,3,4-hi]indol-6-yl](1-naphthyl)methanone](/img/structure/B1201742.png)
